4,4-dimethoxycyclohexan-1-amine hydrochloride
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Overview
Description
4,4-Dimethoxycyclohexan-1-amine hydrochloride is an organic compound with a cyclohexane ring substituted with two methoxy groups and an amine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-dimethoxycyclohexan-1-amine hydrochloride typically involves the following steps:
Starting Material: The process begins with cyclohexanone, which undergoes methoxylation to introduce methoxy groups at the 4,4-positions.
Amination: The methoxylated cyclohexanone is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.
Hydrochloride Formation: The resulting amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethoxycyclohexan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form cyclohexylamine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Acyl chlorides or anhydrides are used for amide formation under basic conditions.
Major Products
Oxidation: 4,4-Dimethoxycyclohexanone or 4,4-dimethoxycyclohexanoic acid.
Reduction: 4,4-Dimethoxycyclohexylamine.
Substitution: Various amides depending on the acylating agent used.
Scientific Research Applications
4,4-Dimethoxycyclohexan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4-dimethoxycyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and amine functionality allow it to bind to active sites, potentially inhibiting or modulating biological pathways. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethylcyclohexanone: Lacks the amine group and has different reactivity.
4,4-Dimethoxycyclohexanol: Contains a hydroxyl group instead of an amine.
Cyclohexanone: The parent compound without methoxy or amine substitutions.
Uniqueness
4,4-Dimethoxycyclohexan-1-amine hydrochloride is unique due to the combination of methoxy and amine groups on the cyclohexane ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
2751610-46-3 |
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Molecular Formula |
C8H18ClNO2 |
Molecular Weight |
195.7 |
Purity |
95 |
Origin of Product |
United States |
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